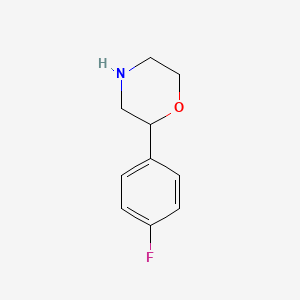

2-(4-Fluorophenyl)morpholine

Übersicht

Beschreibung

2-(4-Fluorophenyl)morpholine is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound features a morpholine ring, which is a common moiety in drug molecules, attached to a 4-fluorophenyl group. This structure has been explored for its biological activities and as an intermediate in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to 2-(4-Fluorophenyl)morpholine has been reported in several studies. For instance, a method for synthesizing a derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, has been developed, which showed potential as a hepatitis B inhibitor . Another study reported the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, which exhibited remarkable anti-tuberculosis activity . Additionally, the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant, was developed from ethyl 2-(4-fluorophenyl)-2-oxoacetate .

Molecular Structure Analysis

The molecular structures of compounds related to 2-(4-Fluorophenyl)morpholine have been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a morpholine derivative was confirmed to belong to the monoclinic system with specific lattice parameters . Another study provided the crystal structure of a morpholinomethyl derivative, highlighting intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

The chemical reactivity of 2-(4-Fluorophenyl)morpholine derivatives has been explored in various contexts. One study described the continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, using microreactors . Another study detailed the oxidation of aryl alcohols using Morpholinium fluorochromate(VI) on silica gel, demonstrating the selective and efficient oxidation capabilities of the reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Fluorophenyl)morpholine derivatives have been characterized through spectroscopic methods such as NMR, IR, and mass spectrometry. These studies have provided insights into the compounds' compositions and molecular structures . Additionally, the solubility, crystallinity, and stability of these compounds have been assessed to understand their behavior in different environments and their potential as pharmaceutical intermediates.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- 2-(4-Fluorophenyl)morpholine has been synthesized and characterized through various methods, demonstrating its utility as a versatile chemical intermediate. For instance, a compound similar to flumorph, which is an isomer of 2-(4-Fluorophenyl)morpholine, has been developed and used as a fungicide (Chai & Liu, 2011). Additionally, a derivative of 2-(4-Fluorophenyl)morpholine has been synthesized, characterized, and tested for various biological activities, showcasing its potential in therapeutic applications (Mamatha S.V et al., 2019).

Role as an Intermediate in Drug Synthesis

- 2-(4-Fluorophenyl)morpholine serves as a key intermediate in the synthesis of significant drugs. For instance, it's a crucial component in the synthesis of aprepitant, an antiemetic drug, indicating its importance in medical applications (S. Wang, 2015).

Structural Studies and Crystallography

- The compound and its derivatives have been subjected to structural and crystallographic studies. For example, the crystal structure of a compound closely related to 2-(4-Fluorophenyl)morpholine has been analyzed, revealing details about its molecular conformation and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Gao Cao & A. Hu, 2006).

Exploration of Biological Activities

- Research has been conducted to explore the biological and therapeutic activities of 2-(4-Fluorophenyl)morpholine derivatives. These studies demonstrate the compound's potential in addressing various health conditions and diseases. For instance, a derivative has been studied for its anti-inflammatory properties in an experimental model of pancreatitis in rats, indicating potential medical applications (O. Bigdan et al., 2020).

Pharmaceutical Applications

- 2-(4-Fluorophenyl)morpholine and its derivatives have been involved in the synthesis of pharmaceutical compounds, demonstrating their relevance in drug development and treatment strategies. For instance, derivatives have shown antidepressive activity, suggesting their potential use in mental health treatments (Tao Yuan, 2012).

Safety and Hazards

2-(4-Fluorophenyl)morpholine should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, wash with plenty of soap and water. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Wirkmechanismus

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which are structurally similar, have been shown to inhibit the replication of various RNA and DNA viruses .

Biochemical Pathways

Related compounds such as indole derivatives have been shown to influence a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in drug molecules, such as nitrogen in pyrrolidine, is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It’s known that the biological activity of similar compounds can be influenced by steric factors and the spatial orientation of substituents .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFUBIGEMDOEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395893 | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62243-70-3 | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

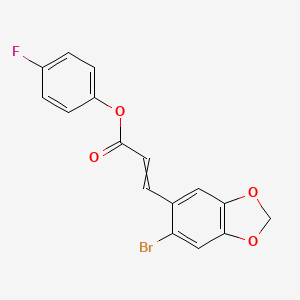

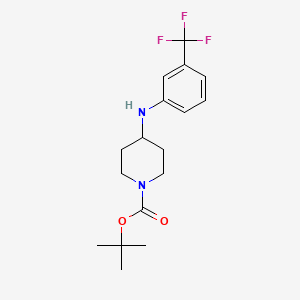

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)

![5-[(Z)-(3-bromophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1308782.png)